Sodium 5-aminonaphthalene-2-sulphonate

Coordination Chemistry Crystal Engineering Metal-Organic Frameworks

Researchers developing MOFs or Ni-selective sensors require the correct aminonaphthalenesulfonate isomer. Generic substitution risks altered crystal packing or loss of metal selectivity. Sodium 5-aminonaphthalene-2-sulphonate delivers the precise 2,5-substitution pattern: • Isostructural monoclinic P2₁/c layers with Mg, Mn, Co (V ≈ 1511-1529 ų) • Unique Ni(II)-selective triclinic P1̅ system with direct Ni-N bonding (61% volume reduction) • Defined ICT character for pH-dependent fluorescence sensing Supplied ≥95% pure, ambient shipping, for R&D and dye synthesis.

Molecular Formula C10H8NNaO3S
Molecular Weight 245.23 g/mol
CAS No. 28907-84-8
Cat. No. B13827025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 5-aminonaphthalene-2-sulphonate
CAS28907-84-8
Molecular FormulaC10H8NNaO3S
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)N.[Na+]
InChIInChI=1S/C10H9NO3S.Na/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1
InChIKeyLPRBJVUYRGPVTE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 5-Aminonaphthalene-2-Sulphonate: Overview


Sodium 5-aminonaphthalene-2-sulphonate (CAS 28907-84-8), also known as sodium 5-amino-2-naphthalenesulfonate, is a water-soluble aminonaphthalenesulfonate salt with the molecular formula C₁₀H₈NNaO₃S and molecular weight 245.23 g/mol. The compound features a naphthalene backbone substituted with an amino group at the 5-position and a sulfonate group at the 2-position [1]. This specific 2,5-substitution pattern distinguishes it from other aminonaphthalenesulfonate isomers (e.g., 1,5-, 1,6-, 2,6-substituted variants) and directly influences its coordination chemistry, photophysical behavior, and utility as a synthetic building block [2].

Sodium 5-Aminonaphthalene-2-Sulphonate: Isomer Differentiation


Substituting Sodium 5-aminonaphthalene-2-sulphonate with another aminonaphthalenesulfonate isomer (e.g., the 1,5- or 2,6-substituted analog) introduces measurable and functionally consequential changes in molecular behavior. The relative positions of the electron-donating amino group and the electron-withdrawing sulfonate group on the naphthalene ring dictate the extent of internal charge transfer (ICT) character in the excited state, which governs pH-dependent fluorescence response [1]. Furthermore, the 2,5-substitution pattern yields a unique crystal packing arrangement and metal-coordination geometry that is not replicated by other isomers, including the 6-aminonaphthalene-1,3-disulfonate variant [2]. These structure-driven differences mean that generic in-class substitution—without prior validation—risks altered or nullified performance in metal-sensing, fluorescence switching, or synthetic coupling reactions.

Sodium 5-Aminonaphthalene-2-Sulphonate: Comparative Evidence


Crystal Packing Differentiation in Metal Salts

The 2,5-substitution pattern of 5-aminonaphthalene-2-sulfonate confers a distinctive crystal packing architecture when complexed with divalent transition and alkaline earth metals, a structural outcome not observed with the 6-aminonaphthalene-1,3-disulfonate analog. Single-crystal X-ray diffraction reveals that Mg, Mn, and Co salts of 5-aminonaphthalene-2-sulfonate crystallize in an isostructural monoclinic P2₁/c arrangement with alternating layers of octahedral metal-aqua complexes and sulfonate anions linked by hydrogen bonds [1].

Coordination Chemistry Crystal Engineering Metal-Organic Frameworks

Ni(II) Direct Amine Coordination Mode

Among the 5-aminonaphthalene-2-sulfonate metal salts characterized, the Ni(II) complex exhibits a structurally unique direct coordination of the amine nitrogen atom to the metal center—a coordination mode absent in the Mg, Mn, and Co analogs. This Ni-specific behavior yields a distinct triclinic P1̅ crystal system with a significantly reduced unit cell volume compared to the isostructural series [1].

Coordination Chemistry Transition Metal Complexes Ligand Design

Substitution Pattern and pH-Dependent ICT Character

The 2,5-substitution pattern of sodium 5-aminonaphthalene-2-sulphonate positions the electron-donating amino group and electron-withdrawing sulfonate group in a spatial arrangement that modulates the extent of internal charge transfer (ICT) character in the fluorophore excited state. This substitution pattern yields a degree of ICT character intermediate between negligible (ortho-like) and substantial (para-like) extremes, enabling predictable pH-dependent fluorescence switching behavior [1].

Fluorescence Sensing pH Probes Internal Charge Transfer

Azo Dye Coupling Specificity: 5-Amino-2-Naphthalenesulfonate

Sodium 5-aminonaphthalene-2-sulphonate (as the free acid 5-amino-2-naphthalenesulfonic acid) is a documented coupling component in the synthesis of specific commercial azo dye classes, including Direct Sun-Resistant Blue BGL and Sulfide Blue CV [1]. The 2,5-substitution pattern positions the amino group at the C5 coupling site, enabling regioselective diazo coupling reactions that would not proceed with the same efficiency or regioselectivity using 1,5- or 2,6-substituted isomers.

Dye Synthesis Azo Chemistry Industrial Intermediates

Sodium 5-Aminonaphthalene-2-Sulphonate: Application Scenarios


MOF Synthesis with Predictable Layered Crystallization

Researchers developing metal-organic frameworks or coordination polymers with divalent Mg, Mn, or Co ions should prioritize Sodium 5-aminonaphthalene-2-sulphonate over alternative isomers due to its demonstrated ability to form isostructural monoclinic P2₁/c layered architectures across multiple metal cations. Single-crystal X-ray diffraction confirms that Mg, Mn, and Co salts of this 2,5-substituted ligand crystallize with consistent unit cell parameters (V ≈ 1511–1529 ų) and identical hydrogen-bonded layer packing [1]. This structural predictability is not guaranteed with the 6-aminonaphthalene-1,3-disulfonate analog, which yields different crystal systems and smaller unit cell volumes depending on the metal ion [1].

Ni(II)-Selective Sensor via Coordination Switching

Investigators designing Ni(II)-selective detection systems or Ni-based catalysts should select Sodium 5-aminonaphthalene-2-sulphonate for its unique metal-specific coordination behavior. X-ray crystallographic data demonstrate that while Mg, Mn, and Co form isostructural hexaaqua complexes without direct amine coordination, the Ni(II) salt undergoes a distinct structural transformation to a triclinic P1̅ system with direct Ni–N(amine) bonding and a 61% reduction in unit cell volume (from ~1511 ų to 593.56 ų) [1]. This metal-dependent coordination switching provides a structural basis for Ni(II) selectivity that is absent in Mg, Mn, and Co complexes of the same ligand, and is not documented for the 6-aminonaphthalene-1,3-disulfonate analog [1].

pH-Responsive Probe with Intermediate ICT

For fluorescence sensing applications requiring pH-dependent internal charge transfer (ICT) modulation, the 2,5-substitution pattern of Sodium 5-aminonaphthalene-2-sulphonate offers an ICT character profile intermediate between negligible (ortho-like) and substantial (para-like) extremes [2]. This structure-property relationship, established for naphthalenic derivatives, indicates that the specific positioning of the amino and sulfonate groups directly governs the pH-response behavior [2]. Researchers should verify that this intermediate ICT profile aligns with the intended sensing range and required modulation depth for their specific application, recognizing that alternative substitution patterns (1,5-, 2,6-, etc.) will produce different ICT and pH-response profiles.

Synthesis of Direct Blue BGL and Sulfide Blue CV Dyes

Industrial dye manufacturers producing Direct Sun-Resistant Blue BGL or Sulfide Blue CV should procure Sodium 5-aminonaphthalene-2-sulphonate (or its free acid form) as the specified coupling component. The compound is documented as a coupling partner for 4-aminonaphthalene-2,7-disulfonic acid diazonium salt in the production of these specific dye products [3]. Substitution with a different aminonaphthalenesulfonate isomer (e.g., 8-aminonaphthalene-2-sulfonic acid) would alter the coupling regiochemistry and resulting chromophore, leading to shade deviation and potential batch rejection in regulated dye manufacturing workflows.

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